1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , with CAS number 899743-18-1 , is a novel synthetic compound exhibiting potential therapeutic applications. Its unique structure combines a cyclopentapyrimidine core with a phenylpiperazine moiety, suggesting diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N4O3S, with a molecular weight of 428.5 g/mol . The structure features several functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H28N4O3S |
Molecular Weight | 428.5 g/mol |
CAS Number | 899743-18-1 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- PARP Inhibition : Similar compounds have been shown to inhibit Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Cell Cycle Modulation : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, enhancing their cytotoxic effects .
- Apoptosis Induction : The compound may activate apoptotic pathways, as evidenced by increased CASPASE 3/7 activity in treated cells. This suggests that it could promote programmed cell death in malignant cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives targeting PARP demonstrated significant efficacy against human breast cancer cells with IC50 values comparable to established treatments like Olaparib .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 5e | 18 | PARP inhibition |
Olaparib | 57.3 | PARP inhibition |
Case Studies
- Breast Cancer Research : A study evaluated the effects of thiouracil amide derivatives on breast cancer cell lines, revealing that the tested compounds significantly inhibited PARP activity and enhanced apoptosis markers .
- Mechanistic Insights : In silico studies indicated that the compound interacts favorably with the active site of PARP1, suggesting a strong binding affinity that could be exploited for therapeutic development .
Comparative Analysis
The biological profile of This compound can be compared to other known piperazine derivatives:
Compound Name | Biological Activity |
---|---|
1-(4-(Substituted)piperazin-1-yl)-2-thiouracil | Anticancer |
2-hydroxyquinazolinone derivatives | Antimicrobial and anticancer |
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-15-5-10-26-19-9-4-8-18(19)21(23-22(26)29)30-16-20(28)25-13-11-24(12-14-25)17-6-2-1-3-7-17/h1-3,6-7,27H,4-5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMEKQEZNOBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.